molecular formula C9H18N2O2 B556395 Acetyl-L-isoleucine methyl amide CAS No. 32483-16-2

Acetyl-L-isoleucine methyl amide

Cat. No. B556395
CAS RN: 32483-16-2
M. Wt: 186.25 g/mol
InChI Key: VFPIEHZHPRLCOB-XPUUQOCRSA-N
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Description

Acetyl-L-isoleucine methyl amide is a compound with the CAS Number: 56711-06-9 . It has a molecular weight of 172.23 . The IUPAC name for this compound is (2S,3S)-2-(acetylamino)-3-methylpentanamide . It is stored at temperatures between 0 - 8 C and appears as a white powder .


Synthesis Analysis

The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups . The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .


Molecular Structure Analysis

The molecular formula of Acetyl-L-isoleucine methyl amide is C9H18N2O2 . Its average mass is 173.210 Da and it has 2 defined stereocentres . A comprehensive conformational analysis of N-acetyl-l-isoleucine-N-methylamide has been conducted in an ab initio study .


Chemical Reactions Analysis

The formation of the amide bonds is one of the most important organic reactions . The most common synthetic methods currently used for the amide bonds rely almost solely on variants of the dehydration of carboxylic acid and amine . Therefore, the direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .


Physical And Chemical Properties Analysis

Primary, secondary, and tertiary amines can hydrogen-bond with water, so the lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Like the esters, solutions of amides in water usually are neutral—neither acidic nor basic .

Scientific Research Applications

Vibrational Spectroscopy in Protein and DNA Study Research utilizing vibrational spectroscopy techniques, such as vibrational absorption and Raman spectroscopy, has explored the structural, hydration, and binding aspects of biomolecules, including peptides like N-acetyl L-isoleucine methyl amide. This approach helps in understanding the molecular structure and function, contributing to insights into the interaction mechanisms of biomolecules in various environments. The combination of experimental and theoretical methods enhances the interpretation of vibrational spectra, offering detailed analysis relevant to biophysical and environmental assays (Jalkanen et al., 2006).

Copper-Catalyzed Carbonylative Acetylation of Amines A novel method for the copper-catalyzed carbonylative acetylation of amines, employing peroxide and copper catalyst under CO pressure, showcases an innovative application in organic synthesis. This process, yielding N-acetyl amides, underscores the utility of such reactions in the synthesis of complex molecules, highlighting the potential for acetyl-L-isoleucine methyl amide's involvement in new synthetic pathways (Li et al., 2016).

Characterization of Escherichia coli Ribosomal Proteins The chemical modification of Escherichia coli ribosomal proteins, such as amidination, provides insights into the structure of protein/RNA complexes. This research contributes to our understanding of protein chemistry and the functional implications of chemical modifications in biological molecules, relevant for studies involving similar peptides (Liu & Reilly, 2009).

Two-Dimensional Infrared Investigation The study of N-acetyl tryptophan methyl amide (NATMA) using two-dimensional infrared spectroscopy provides insights into the conformational dynamics of peptides in different solvents. This research aids in understanding the structural behavior of peptides, which is crucial for the development of peptide-based therapeutics and biomaterials (Bagchi et al., 2007).

Synthesis and Characterization of Poly(Amide-Imide)s The development of novel optically active poly(amide-imide)s, using compounds like N,N′-(4,4′-diphthaloyl)-bis-L-isoleucine diacid, showcases the application of such peptides in creating high-performance polymers. These materials possess desirable thermal stability and mechanical properties, indicating their potential in advanced material science applications (Liaw et al., 2007).

Safety And Hazards

Acetyl-L-isoleucine methyl amide is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and not intended for diagnostic or therapeutic use . The safety data sheet advises washing hands thoroughly after handling .

Future Directions

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

properties

IUPAC Name

(2S,3S)-2-acetamido-N,3-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPIEHZHPRLCOB-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427186
Record name Acetyl-L-isoleucine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-L-isoleucine methyl amide

CAS RN

32483-16-2
Record name Acetyl-L-isoleucine methyl amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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